2-Methyl-2-propylpentanoic Acid (2M2PP): Chemical Properties, Epigenetic Modulation, and Structure-Activity Relationships in Drug Development
2-Methyl-2-propylpentanoic Acid (2M2PP): Chemical Properties, Epigenetic Modulation, and Structure-Activity Relationships in Drug Development
Executive Summary
2-Methyl-2-propylpentanoic acid (2M2PP), frequently referred to as α -methylvalproic acid, is a branched short-chain fatty acid and a direct structural analog of valproic acid (VPA). While VPA is a globally prescribed anticonvulsant, mood stabilizer, and a known teratogen, 2M2PP serves as an essential pharmacological tool compound in preclinical research. By introducing a methyl group at the alpha-carbon (C2) of the VPA backbone, researchers can systematically map the structure-activity relationship (SAR) of Histone Deacetylase (HDAC) inhibition [1]. This guide provides an in-depth technical analysis of 2M2PP, detailing its physicochemical properties, its mechanistic role in epigenetic modulation, and self-validating experimental protocols for its application in drug development.
Section 1: Physicochemical Profiling and Molecular Structure
The core chemical structure of 2M2PP features a central alpha-carbon bonded to four distinct groups: a methyl group, a propyl group, a carboxylic acid moiety, and a pentanoic acid chain. This specific alpha-substitution introduces critical steric bulk compared to its parent compound, VPA (2-propylpentanoic acid).
Causality in Structural Design: The addition of the alpha-methyl group directly increases the molecule's lipophilicity (LogP = 2.68) and alters the spatial geometry of its carboxylic acid headgroup[1]. In biological systems, the carboxylic acid is the primary pharmacophore responsible for coordinating with the active-site zinc ion ( Zn2+ ) within the catalytic pocket of Class I and II HDACs. The steric hindrance introduced by the alpha-methyl group restricts 2M2PP's ability to deeply penetrate the narrow hydrophobic channel of the HDAC active site. This structural friction causes a direct, quantifiable reduction in binding affinity compared to the unmethylated VPA.
Table 1: Quantitative Physicochemical Data of 2M2PP
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-propylpentanoic acid | PubChem |
| CAS Number | 31113-56-1 | PubChem |
| Molecular Formula | C9H18O2 | PubChem |
| Molecular Weight | 158.24 g/mol | PubChem |
| LogP (Octanol/Water) | 2.68 | PubChem |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | PubChem |
Section 2: Pharmacological Relevance and Epigenetic Modulation
VPA is a well-established pan-HDAC inhibitor. To establish a pharmacological profile for HDAC inhibition and decouple VPA's neurological efficacy from its teratogenic side effects, 2M2PP is utilized in comparative epigenetic profiling [2].
HDAC Inhibition Profiling: In vitro enzymatic assays demonstrate that 2M2PP inhibits Class I and II HDACs (e.g., HDAC1, HDAC2, HDAC7), but with approximately a 10-fold decrease in potency compared to VPA due to the aforementioned steric hindrance.
Table 2: Comparative IC50 Values for HDAC Inhibition
| Compound | HDAC1 IC50 (mM) | HDAC2 IC50 (mM) | HDAC7 IC50 (mM) |
| Valproic Acid (VPA) | 0.7 | 0.8 | 1.3 |
| 2M2PP | 7.5 | 7.8 | 8.5 |
| (Data derived from Gurvich et al., Cancer Res. 2004) [2] |
Cellular Differentiation and Teratogenicity: Despite its lower potency, 2M2PP successfully induces hyperacetylation of core histones H3 and H4 in intact hematopoietic cell lines (e.g., K562 and U937). This hyperacetylation leads to the derepression of the p21 promoter, causing cell cycle arrest and cellular differentiation [2]. Crucially, studies utilizing 2M2PP have established a strong correlation between HDAC inhibition potency and teratogenicity. This proves that the teratogenic side effects of VPA-like compounds are mechanistically driven by HDAC-mediated epigenetic alterations, rather than their primary anticonvulsant targets.
Epigenetic signaling pathway comparing VPA and 2M2PP in HDAC-mediated cellular differentiation.
Section 3: Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following protocols describe the use of 2M2PP in epigenetic assays. Every workflow is designed as a self-validating system to prevent false positives.
Protocol 1: In Vitro HDAC Inhibition Assay
Objective: Quantify the IC50 of 2M2PP against immunoprecipitated HDAC1.
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Compound Preparation: Dissolve 2M2PP in DMSO to create a 100 mM stock solution. Prepare working dilutions ranging from 0.1 mM to 20 mM in HDAC assay buffer (10 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% glycerol).
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Enzyme Isolation: Express Myc-tagged HDAC1 in 293T cells. Lyse the cells and immunoprecipitate HDAC1 using anti-Myc agarose beads.
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Pre-Equilibration: Incubate the immunoprecipitated HDAC1 with varying concentrations of 2M2PP for 15 minutes at room temperature. Causality: Pre-equilibration ensures the sterically hindered 2M2PP has adequate time to access the catalytic pocket before the substrate is introduced.
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Reaction: Add 3 H-labeled acetylated histone peptides (substrate) to the mixture. Incubate at 37°C for 2 hours.
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Self-Validation Step: Run a parallel positive control using a known potent HDAC inhibitor (e.g., Trichostatin A at 1 µM) and a negative control (enzyme with DMSO vehicle only) to validate the dynamic range and functionality of the assay.
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Termination & Quantification: Stop the reaction by adding 1 M HCl/0.4 M acetic acid. Extract the released 3 H-acetate using ethyl acetate. Measure the radioactivity of the organic phase using a liquid scintillation counter and calculate the IC50 via non-linear regression.
Protocol 2: In Vivo Histone Hyperacetylation Workflow
Objective: Assess the cellular efficacy of 2M2PP in inducing histone H3/H4 acetylation.
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Cell Culture: Seed K562 or U937 human leukemic cells at 5×105 cells/mL in RPMI 1640 medium supplemented with 10% FBS.
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Treatment: Treat cells with 7.5 mM 2M2PP (approximate IC50) and a vehicle control (DMSO). Incubate for 18 hours.
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Histone Extraction: Harvest cells, wash with cold PBS, and lyse in Triton Extraction Buffer (0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 ). Centrifuge to isolate intact nuclei. Extract histones overnight at 4°C using 0.2 N HCl.
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Immunoblotting: Resolve histone extracts via 15% SDS-PAGE and transfer to nitrocellulose membranes. Probe with anti-acetyl-Histone H3 antibodies.
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Self-Validation Step: Strip and reprobe the membrane with a pan-Histone H3 antibody (or stain the gel with Coomassie Blue). Causality: This verifies equal total histone loading across all lanes, ensuring that the observed hyperacetylation is strictly due to enzymatic inhibition by 2M2PP rather than a global upregulation of histone protein synthesis.
Step-by-step experimental workflow for assessing 2M2PP-induced histone hyperacetylation.
Conclusion
2-Methyl-2-propylpentanoic acid (2M2PP) is an indispensable analog in the structural profiling of short-chain fatty acid HDAC inhibitors. By demonstrating a significantly reduced binding affinity relative to Valproic Acid, 2M2PP elucidates the strict steric requirements of the HDAC catalytic pocket. Furthermore, its application in self-validating cellular assays confirms that the teratogenic and differentiation-inducing properties of VPA-like compounds are intrinsically linked to their potency as epigenetic modulators, providing a vital roadmap for the development of safer neurological therapeutics.
References
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PubChem. "2-Methyl-2-n-propylpentanoic acid." National Center for Biotechnology Information. URL:[Link]
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Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). "Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation." Cancer Research, 64(3), 1079-1086. URL:[Link]
